molecular formula C19H25ClN4O2 B11399947 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexyl-1-propan-2-ylurea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexyl-1-propan-2-ylurea

Cat. No.: B11399947
M. Wt: 376.9 g/mol
InChI Key: UYSMJSYODSSZBZ-UHFFFAOYSA-N
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Description

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorinating agent.

    Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Agriculture: The compound could be investigated for its use as a pesticide or herbicide.

    Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and chlorophenyl group may play a role in binding to these targets, leading to modulation of biological pathways. Specific pathways and targets would depend on the context of its application, such as inhibition of a particular enzyme in a disease state or disruption of a biological process in pests.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA
  • 3-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA
  • 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA

Uniqueness

The uniqueness of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-(PROPAN-2-YL)UREA lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H25ClN4O2

Molecular Weight

376.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclohexyl-1-propan-2-ylurea

InChI

InChI=1S/C19H25ClN4O2/c1-13(2)24(19(25)21-16-6-4-3-5-7-16)12-17-22-18(23-26-17)14-8-10-15(20)11-9-14/h8-11,13,16H,3-7,12H2,1-2H3,(H,21,25)

InChI Key

UYSMJSYODSSZBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCCC3

Origin of Product

United States

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